3-amino-N-(6-methylpyridin-2-yl)propanamide
Description
3-Amino-N-(6-methylpyridin-2-yl)propanamide is a propanamide derivative featuring a 6-methylpyridin-2-yl substituent on the amide nitrogen. Propanamides are a class of organic compounds with diverse pharmacological applications, including anticonvulsant activity due to their interactions with neuronal membranes .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-N-(6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-7-3-2-4-8(11-7)12-9(13)5-6-10/h2-4H,5-6,10H2,1H3,(H,11,12,13) |
InChI Key |
YWJXVJLAWFNQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(6-methylpyridin-2-yl)propanamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of amination reactions followed by amidation. The reaction conditions often include the use of solvents such as ethyl acetate and reagents like sodium carbonate and citric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(6-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced amines. These products can be further utilized in different applications.
Scientific Research Applications
3-amino-N-(6-methylpyridin-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 3-amino-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent-Driven Activity Differences in Propanamide Derivatives
Key Insights :
- Electron-Withdrawing Groups (e.g., -F): Enhance enzymatic cleavage efficiency, as seen in 3-amino-N-(3-fluorophenyl)propanamide, which outperformed methylphenyl and phenyl analogs in β-alanyl aminopeptidase assays .
- Pyridine-Based Substituents: Compounds like 3-[(5-chloropyridin-2-yl)amino]-propanamide exhibit antioxidative and antibacterial activities, suggesting the pyridine ring contributes to redox modulation .
Heterocyclic Propanamide Derivatives
Compounds with fused heterocycles, such as thiazine or indole rings, demonstrate expanded pharmacological profiles:
Table 2: Heterocyclic Propanamide Derivatives
Key Insights :
Physicochemical and Analytical Properties
Propanamide derivatives are characterized by advanced spectroscopic methods:
Table 3: Analytical Data for Selected Compounds
Biological Activity
3-amino-N-(6-methylpyridin-2-yl)propanamide, a derivative of pyridine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is noted for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and modulation of biochemical pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 215.684 g/mol. The presence of an amino group and a methyl-substituted pyridine ring contributes to its reactivity and affinity for biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to specific enzymes or receptors, inhibiting their activity, which can have therapeutic implications in various diseases. The compound's interaction with biological pathways suggests potential applications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical in metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.
- Modulation of Biological Pathways : It may influence various signaling pathways involved in disease processes.
Data Table: Biological Activities
Case Study 1: Enzyme Inhibition
A study investigated the interaction of this compound with a specific enzyme involved in cancer metabolism. The compound demonstrated a significant reduction in enzyme activity, suggesting its potential as an anticancer agent.
Case Study 2: Anticancer Activity
Research conducted on various cancer cell lines (e.g., MCF-7 and NCI-H460) revealed that this compound exhibited cytotoxic effects with IC values indicating effective inhibition of cell growth. The observed effects were attributed to the compound's ability to induce apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-amino-N-(3-methylpyridin-2-yl)propanamide hydrochloride | CHNO | Different methyl group position affecting reactivity |
| N-(6-methylpyridin-2-yl)-3-[(2-quinolin-3-ylacetyl)amino]propanamide | CHNO | Larger structure with potential for diverse interactions |
| (3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide | CHNO | Stereochemistry differences impacting biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
